Lutetium hydride (LuH3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lutetium Hydride (LuH3) is generally immediately available in most volumes . High purity, submicron, and nanopowder forms may be considered. Hydride compounds are often used as portable sources of hydrogen gas .

Synthesis Analysis

The synthesis of stable trigonal LuH3 is achieved by hydrogenating pure lutetium which is subsequently pressurized to approximately 2GPa in a dilute-N2/He-rich pressure medium . Raman spectroscopy and x-ray diffraction are used to characterize the structures throughout .Molecular Structure Analysis

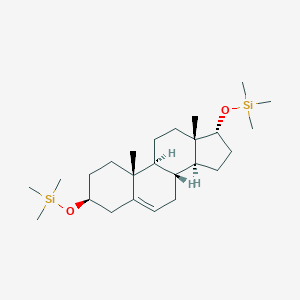

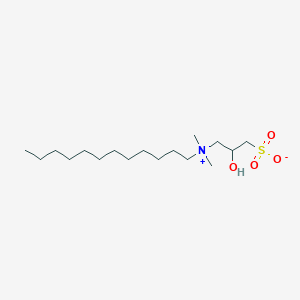

Lutetium hydride (LuH3) has a molecular weight of 177.991 g/mol . The InChIKey for LuH3 is JRIXSCFUDICNBO-UHFFFAOYSA-N . LuH3 crystallizes in the trigonal P-3c1 space group . The structure is three-dimensional .Physical And Chemical Properties Analysis

LuH3 has a molecular weight of 177.991 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are 177.96425 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 1 .Wissenschaftliche Forschungsanwendungen

High-Temperature Superconductivity : LuH3 exhibits superconducting properties under megabar pressures, similar to other rare-earth superhydrides. Shao et al. (2021) identified LuH3 as a new superconducting hydride with a transition temperature (Tc) of approximately 12.4 K at 122 GPa. This finding contributes to the broader understanding of superconductivity in rare-earth hydrides under high-pressure conditions (Shao et al., 2021).

Catalytic Activity and Chemical Reactivity : LuH3 has been studied in the context of organometallic chemistry and catalysis. For instance, Castillo and Tilley (2001) explored the ability of a lutetium hydride complex to cleave silicon-carbon (Si-C) bonds, demonstrating its potential in organosilane hydrogenolysis (Castillo & Tilley, 2001).

Structural Phase Transition : Research by Palasyuk and Tkacz (2005) explored the high-pressure behavior of rare-earth trihydrides, including LuH3. Their studies revealed a reversible structural phase transformation from hexagonal to cubic phase in LuH3 under high pressure, which is significant for understanding the material properties under varying conditions (Palasyuk & Tkacz, 2005).

Luminescence and Optical Properties : Havlák et al. (2010) investigated the luminescence characteristics of lutetium hafnium oxide (Lu4Hf3O12) doped with various ions, including LuH3. Their work contributes to the understanding of luminescent properties in these materials, which can have implications in optoelectronic applications (Havlák et al., 2010).

Electronic and Magnetic Properties : Hoffmann, Drulis, and Stalínski (1981) studied the electron paramagnetic resonance of Er3+ ions in lutetium hydrides, revealing insights into the electronic and magnetic properties of these materials (Hoffmann, Drulis, & Stalínski, 1981).

Zukünftige Richtungen

The recent report of room-temperature superconductivity at near-ambient pressure in N-doped lutetium hydride has reignited interest in LuH3 . Future research will likely focus on resolving conflicting experimental and theoretical findings related to the dynamical stability and superconducting properties of LuH3 . The study of Lu-based compounds is attracting a great deal of attention .

Eigenschaften

IUPAC Name |

hydride;lutetium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3H/q+3;3*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIXSCFUDICNBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

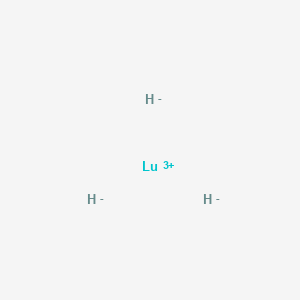

[H-].[H-].[H-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Lu |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.991 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium hydride (LuH3) | |

CAS RN |

13598-44-2 |

Source

|

| Record name | Lutetium hydride (LuH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lutetium hydride (LuH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)